N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 898438-36-3
VCID: VC11886692
InChI: InChI=1S/C21H21N3O3/c1-13-4-7-16(8-5-13)22-20(26)21(27)23-17-11-14-3-2-10-24-18(25)9-6-15(12-17)19(14)24/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,22,26)(H,23,27)
SMILES: CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol

N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

CAS No.: 898438-36-3

Cat. No.: VC11886692

Molecular Formula: C21H21N3O3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide - 898438-36-3

Specification

CAS No. 898438-36-3
Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
IUPAC Name N-(4-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Standard InChI InChI=1S/C21H21N3O3/c1-13-4-7-16(8-5-13)22-20(26)21(27)23-17-11-14-3-2-10-24-18(25)9-6-15(12-17)19(14)24/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,22,26)(H,23,27)
Standard InChI Key QEUNUBRGUZBSKV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3

Introduction

N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound featuring a unique tricyclic structure. This compound belongs to the class of azatricyclo compounds, which are known for their intricate ring systems and potential biological activities. The presence of a methylphenyl group and a tricyclic framework makes it an interesting subject for studying drug interactions and designing novel materials.

Synthesis and Reaction Conditions

The synthesis of N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves several steps, similar to other azatricyclo compounds. Optimized reaction conditions, including temperature and reagents, are crucial for maximizing yield and purity. For example, the synthesis of similar compounds often requires careful control of conditions such as the use of hydrogen chloride and aluminum trichloride in ethyl acetate.

Biological Activity and Potential Applications

While specific biological activities of N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide are not detailed in the literature, compounds with similar structures are of interest in medicinal chemistry due to their potential interactions with biological targets. These interactions can be influenced by the substituents on the phenyl ring and the tricyclic framework, which may enhance lipophilicity and alter biological interactions.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
N'-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide-Fluorophenyl group; enhanced lipophilicity
N'-(4-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide898410-93-0Chlorophenyl group; similar tricyclic structure
N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide-Methylphenyl group; potential biological activity

Future Research Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of N'-(4-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide. This includes detailed interaction studies with biological systems to assess its viability as a drug candidate.

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